N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide
Description
N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide is a synthetic hydrazide derivative characterized by a benzyl group, a 4-oxobutanamide backbone, and a hydrazinyl moiety linked to a 2-methoxyphenoxy acetyl group. The 2-methoxyphenoxy substituent introduces electron-donating properties, which may enhance solubility and influence receptor binding .
Properties
Molecular Formula |
C20H23N3O5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-benzyl-4-[2-[2-(2-methoxyphenoxy)acetyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C20H23N3O5/c1-27-16-9-5-6-10-17(16)28-14-20(26)23-22-19(25)12-11-18(24)21-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
YYIZGUTVUKQXIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide typically involves multiple steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with an appropriate acylating agent to form the hydrazinecarbonyl group.
Attachment of the methoxyphenoxy group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with an appropriate leaving group.
Formation of the final product: The benzyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Benzyl-3-{N’-[2-(2-methoxyphenoxy)acetyl]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the hydrazinecarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in the substituents on the phenoxy/acetyl or aryl groups. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent Differences |
|---|---|---|---|---|
| N-benzyl-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide | 355437-36-4 | C20H23N3O4 | 369.41 | 4-methylphenoxy vs. 2-methoxyphenoxy |
| 4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide | 315671-19-3 | C17H16ClN3O3 | 345.78 | 2-chlorobenzoyl vs. 2-methoxyphenoxy acetyl |
| 2-(2-methoxyphenoxy)acetohydrazide | 671793-54-7 | C9H12N2O3 | 196.20 | Simpler backbone lacking benzyl/oxobutanamide |
| N-benzyl-4-{2-[(E)-(4-methoxy-1-naphthyl)methylidene]hydrazino}-4-oxobutanamide | - | C23H23N3O3 | 389.45 | Naphthylidene vs. acetyl group |
| 4-(2-cyclohexylidenehydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide | 348588-99-8 | C17H23N3O3 | 317.38 | Cyclohexylidene vs. aromatic acetyl |
Key Observations :
- Bioactivity Modulation : The 2-chlorobenzoyl group in CAS 315671-19-3 introduces electron-withdrawing effects, which may increase reactivity but reduce bioavailability compared to the methoxy analog .
- Backbone Simplification : The simpler acetohydrazide (CAS 671793-54-7) lacks the benzyl and oxobutanamide groups, reducing steric hindrance but limiting target specificity .
Biological Activity
N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting tumor cell proliferation in vitro. Studies suggest it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Effects : In vitro assays demonstrate that this compound possesses antimicrobial properties against a range of bacterial strains, indicating potential for development as an antibiotic.
Efficacy in Assays
The biological activity of the compound has been evaluated using several assays:
| Assay Type | Description | Results |
|---|---|---|
| MTT Assay | Measures cell viability and proliferation. | Significant reduction in viability of cancer cells at 50 µM concentration. |
| Agar Diffusion Test | Assesses antimicrobial activity against bacterial strains. | Inhibition zones observed against E. coli and S. aureus. |
| Caspase Activity Assay | Evaluates apoptosis induction via caspase activation. | Increased caspase-3 and caspase-9 activity in treated cells. |
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 20 to 50 µM depending on the cell line tested.
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study reported that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) below 10 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
